Cas no 1804353-91-0 (Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate)
Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C10H7F5INO3/c1-19-7(18)3-6-5(16)2-4(8(11)12)9(17-6)20-10(13,14)15/h2,8H,3H2,1H3
- InChI Key: ZFZQEGYVHPUHPT-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(N=C1CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 341
- XLogP3: 3.5
- Topological Polar Surface Area: 48.4
Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088063-1g |
Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate |
1804353-91-0 | 97% | 1g |
$1,445.30 | 2022-04-02 |
Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate
Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate: A Comprehensive Overview
Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate, with CAS No. 1804353-91-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl ester group at position 6, a difluoromethyl group at position 3, an iodo group at position 5, and a trifluoromethoxy group at position 2. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in the development of novel pharmaceutical agents.
The difluoromethyl group and trifluoromethoxy group are particularly notable for their ability to modulate the electronic environment of the pyridine ring. These fluorinated substituents are known to enhance the stability of the molecule and improve its bioavailability when used in drug design. Recent studies have highlighted the potential of such fluorinated aromatic compounds in targeting specific biological pathways, particularly in the context of cancer therapy. For instance, researchers have demonstrated that analogs of this compound can inhibit key enzymes involved in tumor progression, suggesting its utility as a lead compound for anticancer drug development.
The presence of the iodo group at position 5 introduces additional functionality to this molecule. Iodo substituents are often employed in medicinal chemistry as leaving groups or as sites for further substitution reactions. In this case, the iodo group provides an opportunity for site-specific modifications, enabling chemists to explore a wide range of structural variations. This flexibility is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of drug efficacy.
From a synthetic standpoint, Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The synthesis begins with the preparation of a suitably substituted pyridine derivative, followed by the introduction of the methyl ester group via acetylation. The incorporation of fluorinated groups is achieved through either direct fluorination or by introducing pre-fluorinated building blocks during the synthesis.
Recent advancements in catalytic methodologies have further streamlined the synthesis of such complex molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to install the iodo group at position 5 with high precision and efficiency. These methods not only enhance the overall yield but also minimize the generation of hazardous byproducts, aligning with current green chemistry principles.
In terms of applications, Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo further functionalization makes it an ideal candidate for exploring diverse chemical spaces. For instance, researchers have utilized this compound as a precursor for constructing heterocyclic frameworks that exhibit potent anti-inflammatory and antiviral activities.
Moreover, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Using advanced docking algorithms, scientists have identified potential binding modes that could guide future optimization efforts. These studies underscore the importance of understanding the relationship between molecular structure and biological activity when designing new therapeutic agents.
In conclusion, Methyl 3-(difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-6-acetate represents a versatile platform for chemical innovation. Its unique combination of functional groups positions it as a valuable tool in drug discovery and development. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing medicinal chemistry is likely to grow even further.
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